9-methyl-2-(4-(4-nitrophenyl)piperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one
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Description
9-methyl-2-(4-(4-nitrophenyl)piperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H19N5O4S and its molecular weight is 449.49. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral properties, and this compound’s structural features suggest potential in this area. Researchers could investigate its efficacy against specific viruses, such as influenza A or Coxsackie B4 virus . Further studies could explore its mechanism of action and potential applications in antiviral drug development.
Anti-Inflammatory and Analgesic Properties
Compounds containing indole moieties have been associated with anti-inflammatory and analgesic effects. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited anti-inflammatory and analgesic activities . Investigating this compound’s potential in modulating inflammation and pain pathways could be valuable.
Antitubercular Activity
Given the urgent need for new antitubercular agents, exploring the compound’s effects against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) could be significant. Researchers could assess its inhibitory activity and selectivity index, comparing it to existing antitubercular drugs .
Serotonin Receptor Affinity
The compound’s piperazine group suggests potential interactions with serotonin receptors (5-HT1A and 5-HT2A). Computational methods could guide the design of derivatives with enhanced affinity for these receptors, potentially leading to novel therapeutic agents .
Kinase Inhibition
Considering its structural features, researchers might explore whether this compound inhibits specific kinases. X-ray studies with cyclin-dependent kinase 6 (CDK6) could shed light on its binding interactions and potential kinase-inhibitory effects .
properties
IUPAC Name |
10-methyl-5-[4-(4-nitrophenyl)piperazine-1-carbonyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-14-3-2-8-26-19(14)23-20-17(21(26)28)13-18(32-20)22(29)25-11-9-24(10-12-25)15-4-6-16(7-5-15)27(30)31/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTDRZQUSMBYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-2-(4-(4-nitrophenyl)piperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one |
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